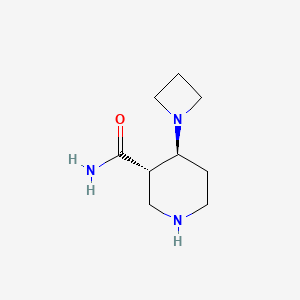
(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring both azetidine and piperidine rings, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions or cyclization of suitable intermediates.
Amidation: The final step involves the formation of the carboxamide group, usually through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.
Medicine: It could be investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders or other diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-4-(Pyrrolidin-1-yl)piperidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
(3S,4S)-4-(Morpholin-1-yl)piperidine-3-carboxamide: Contains a morpholine ring instead of an azetidine ring.
Uniqueness
The presence of the azetidine ring in (3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide distinguishes it from other similar compounds. This unique structural feature may confer different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(3S,4S)-4-(azetidin-1-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C9H17N3O/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12/h7-8,11H,1-6H2,(H2,10,13)/t7-,8-/m0/s1 |
Clé InChI |
XJVWVQNYDPRKHS-YUMQZZPRSA-N |
SMILES isomérique |
C1CN(C1)[C@H]2CCNC[C@@H]2C(=O)N |
SMILES canonique |
C1CN(C1)C2CCNCC2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
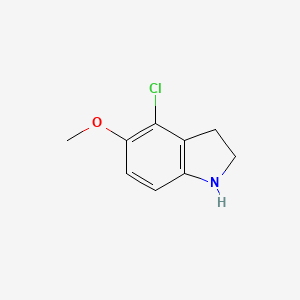


![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)
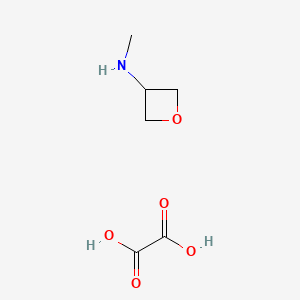
![N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)


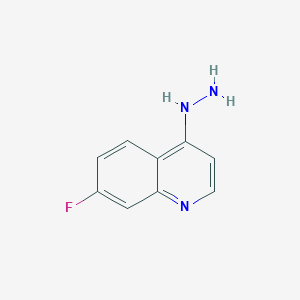
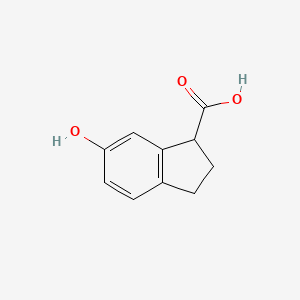
![Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)

